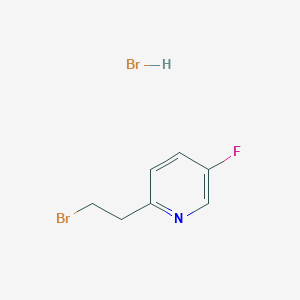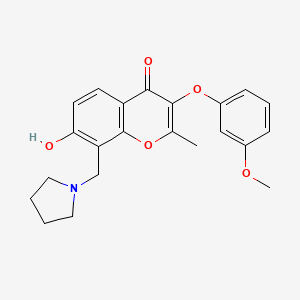![molecular formula C8H5ClN2O B2827410 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1256818-78-6](/img/structure/B2827410.png)
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1256818-78-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Expanded Porphyrins Synthesis
One application involves the synthesis of expanded porphyrins, which are macrocyclic compounds with significant potential in photodynamic therapy and as sensors. For example, the condensation of dichloropyrimidine derivatives with pyrrole has led to the synthesis of expanded porphyrins, demonstrating the utility of chloro-substituted pyrrolopyridine derivatives in constructing complex macrocyclic structures (Maes, Dehaen, & Vanderhaeghen, 2005).
Heterocyclic Chalcones Synthesis
Another significant application is in the synthesis of heterocyclic chalcones and dipyrazolopyridines, which are important for their pharmacological activities. Novel chloropyrazolopyridine carbaldehydes have been synthesized and used to create chalcone analogues and dipyrazolopyridines, highlighting the role of chloro-substituted pyrrolopyridine derivatives in medicinal chemistry (Quiroga et al., 2010).
Polymerization Initiators
Chloro-substituted pyrrolopyridine derivatives have also found applications as initiators in polymerization reactions. For instance, pyridinecarbaldehyde derivatives have been used in atom transfer radical polymerization, showcasing their utility in materials science (Haddleton et al., 1997).
Anion Binding Properties
Moreover, these derivatives have been explored for their anion binding properties. A series of receptors based on tetrakis(1H-pyrrole-2-carbaldehyde) have been synthesized, demonstrating the potential of chloro-substituted pyrrolopyridine derivatives in creating sensors for anions, which could have environmental and biomedical applications (Deliomeroglu, Lynch, & Sessler, 2014).
Antimicrobial Activities
Additionally, chalcones synthesized from pyridine-2-carbaldehyde have shown promising antimicrobial activities. This application indicates the potential of chloro-substituted pyrrolopyridine derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Prathipati & Sanasi, 2022).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .
作用機序
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established , suggesting that it may interact with its targets through these bonds. More research is required to elucidate the exact mechanism of interaction and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been shown to reduce blood glucose levels , suggesting that they may affect pathways related to glucose metabolism
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects. More research is needed to confirm these effects and explore other potential outcomes of the compound’s action.
特性
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCCDLVSVVIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
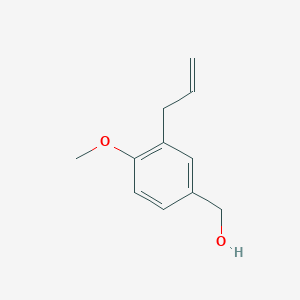
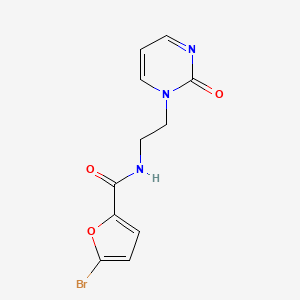
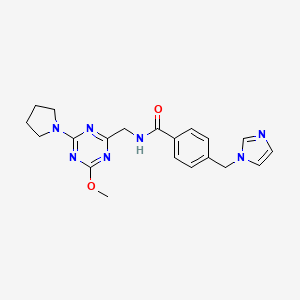
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)
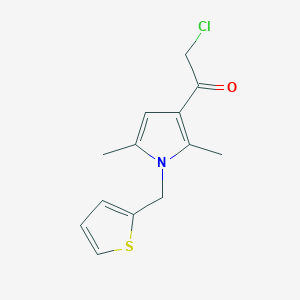
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)
